molecular formula C15H19N5O3 B11468568 1-(3,5-Dimethoxyphenyl)-3-(4-hydroxy-5,6-dimethylpyrimidin-2-yl)guanidine

1-(3,5-Dimethoxyphenyl)-3-(4-hydroxy-5,6-dimethylpyrimidin-2-yl)guanidine

Cat. No.: B11468568
M. Wt: 317.34 g/mol
InChI Key: HQMUTKOQOZYNHL-UHFFFAOYSA-N
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Description

N-(3,5-DIMETHOXYPHENYL)-N’-(4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)GUANIDINE is a synthetic organic compound that belongs to the class of guanidines This compound is characterized by the presence of a dimethoxyphenyl group and a dimethyl-oxo-dihydropyrimidinyl group attached to a guanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-DIMETHOXYPHENYL)-N’-(4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)GUANIDINE typically involves the following steps:

    Formation of the Dimethoxyphenyl Intermediate: The starting material, 3,5-dimethoxybenzaldehyde, undergoes a series of reactions including nitration, reduction, and protection to form the desired intermediate.

    Synthesis of the Dihydropyrimidinyl Intermediate: The dihydropyrimidinyl moiety is synthesized from appropriate precursors through a multi-step process involving cyclization and functional group modifications.

    Coupling Reaction: The final step involves the coupling of the dimethoxyphenyl intermediate with the dihydropyrimidinyl intermediate under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-DIMETHOXYPHENYL)-N’-(4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)GUANIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-DIMETHOXYPHENYL)-N’-(4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)GUANIDINE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-DIMETHOXYPHENYL)-N’-(4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)UREA
  • N-(3,5-DIMETHOXYPHENYL)-N’-(4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)THIOUREA
  • N-(3,5-DIMETHOXYPHENYL)-N’-(4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)AMIDINE

Uniqueness

The uniqueness of N-(3,5-DIMETHOXYPHENYL)-N’-(4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)GUANIDINE lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and application.

Properties

Molecular Formula

C15H19N5O3

Molecular Weight

317.34 g/mol

IUPAC Name

1-(3,5-dimethoxyphenyl)-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)guanidine

InChI

InChI=1S/C15H19N5O3/c1-8-9(2)17-15(19-13(8)21)20-14(16)18-10-5-11(22-3)7-12(6-10)23-4/h5-7H,1-4H3,(H4,16,17,18,19,20,21)

InChI Key

HQMUTKOQOZYNHL-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(N=C(NC1=O)/N=C(\N)/NC2=CC(=CC(=C2)OC)OC)C

Canonical SMILES

CC1=C(N=C(NC1=O)N=C(N)NC2=CC(=CC(=C2)OC)OC)C

Origin of Product

United States

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